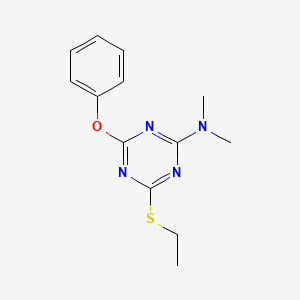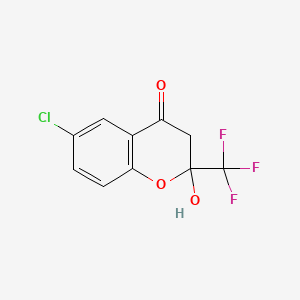
6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one is a chemical compound that has been extensively studied for its potential applications in various fields of scientific research. This compound is also known by the name of Clotrimazole, which is a popular antifungal medication used to treat a variety of fungal infections.
Scientific Research Applications
6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the field of medicinal chemistry, where it has been used as a starting material for the synthesis of various bioactive molecules. It has also been studied for its potential as an antifungal, antitumor, and anti-inflammatory agent.
Mechanism of Action
The mechanism of action of 6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one involves the inhibition of fungal cytochrome P450-dependent enzymes, which are essential for the synthesis of ergosterol, a key component of fungal cell membranes. This inhibition leads to the disruption of fungal cell membrane integrity, ultimately resulting in the death of the fungal cells.
Biochemical and Physiological Effects:
6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of a wide range of fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been shown to have anti-inflammatory effects, which may be due to its ability to inhibit the production of pro-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one in lab experiments is its high potency against fungal species. It has also been shown to have low toxicity in mammalian cells, making it a promising candidate for further development as an antifungal agent. However, one of the major limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of future directions for research on 6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one. One area of research could be focused on developing new synthetic methods for this compound that are more efficient and cost-effective. Another area of research could be focused on exploring the potential applications of this compound in other fields of scientific research, such as materials science or environmental science. Additionally, further research could be conducted to explore the potential use of this compound in combination with other antifungal agents, or to develop new derivatives of this compound with improved properties.
Synthesis Methods
The synthesis of 6-chloro-2-hydroxy-2-(trifluoromethyl)-2,3-dihydro-4H-chromen-4-one involves the reaction between 2-hydroxyacetophenone and 2,2,2-trifluoroethyl chloroformate in the presence of a base such as sodium hydride or potassium carbonate. This reaction results in the formation of a dihydrochromone intermediate, which is then chlorinated to yield the final product.
properties
IUPAC Name |
6-chloro-2-hydroxy-2-(trifluoromethyl)-3H-chromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClF3O3/c11-5-1-2-8-6(3-5)7(15)4-9(16,17-8)10(12,13)14/h1-3,16H,4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSIUPZCCHUQFKR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)OC1(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClF3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 1-((3S,5S)-1-cyclopentyl-5-{[(4-methoxybenzyl)amino]carbonyl}-3-pyrrolidinyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5101753.png)
![5-bromo-3'-(ethylthio)-7'H-spiro[indole-3,6'-[1,2,4]triazino[5,6-d][3,1]benzoxazepin]-2(1H)-one](/img/structure/B5101761.png)

![1-{2-[2-(2-tert-butylphenoxy)ethoxy]ethyl}piperidine](/img/structure/B5101776.png)
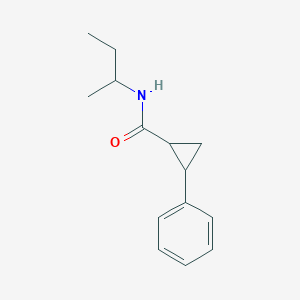
![2-(2-furyl)-5-imino-6-{[5-(3-nitrophenyl)-2-furyl]methylene}-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5101783.png)
![1-(4-butoxyphenyl)-3-[4-(4-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5101790.png)
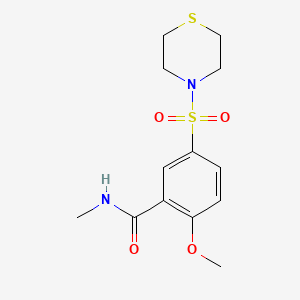
![1,2-dichloro-3-[3-(2-methoxyphenoxy)propoxy]benzene](/img/structure/B5101798.png)
![1-{2-[2-(4-fluorophenoxy)ethoxy]ethoxy}-2-methoxybenzene](/img/structure/B5101810.png)
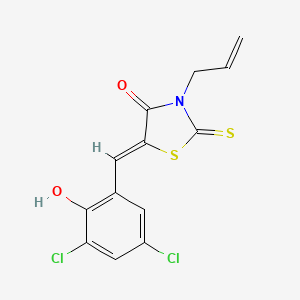
![6-{[4-(tert-butylamino)-6-(isopropylamino)-1,3,5-triazin-2-yl]oxy}-2-ethyl-3(2H)-pyridazinone](/img/structure/B5101816.png)
![N-[1-(aminocarbonyl)-2-(2-furyl)vinyl]-2-chlorobenzamide](/img/structure/B5101829.png)
